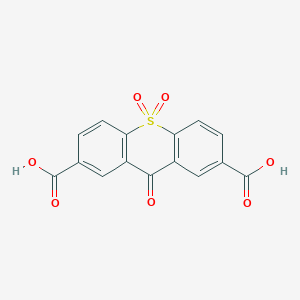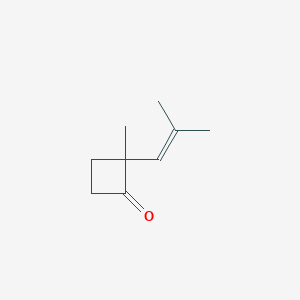![molecular formula C17H20O4S2 B14650149 1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene CAS No. 53876-80-5](/img/structure/B14650149.png)
1,1'-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a 3-methylbutane backbone linked to two benzene rings via sulfonyl groups
Preparation Methods
The synthesis of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 3-methylbutane backbone: This can be achieved through the alkylation of a suitable precursor.
Introduction of sulfonyl groups: Sulfonylation reactions are employed to attach sulfonyl groups to the 3-methylbutane backbone.
Attachment of benzene rings: The final step involves the coupling of benzene rings to the sulfonylated 3-methylbutane backbone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using catalysts and specific reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to the development of new drugs or biochemical tools.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its sulfonyl and benzene groups. These interactions can affect various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
1,1’-[(3-Methylbutane-1,1-diyl)disulfonyl]dibenzene can be compared to other similar compounds, such as:
1,1’-[(3-Methylbutane-1,3-diyl)dibenzene]: This compound lacks the sulfonyl groups, making it less reactive in certain chemical reactions.
1,1’-[(3-Methyl-1-propene-1,3-diyl)bisbenzene]: This compound has a different backbone structure, leading to variations in its chemical properties and applications.
Properties
CAS No. |
53876-80-5 |
|---|---|
Molecular Formula |
C17H20O4S2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
[1-(benzenesulfonyl)-3-methylbutyl]sulfonylbenzene |
InChI |
InChI=1S/C17H20O4S2/c1-14(2)13-17(22(18,19)15-9-5-3-6-10-15)23(20,21)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3 |
InChI Key |
KVDFTMOUESYGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


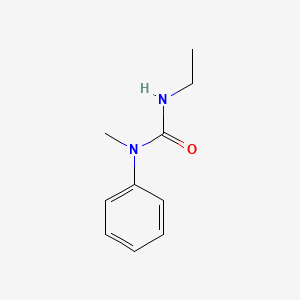
![1-[(1-Benzoyl-1H-benzimidazol-2-yl)sulfanyl]propan-2-one](/img/structure/B14650081.png)
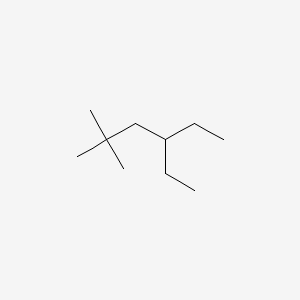
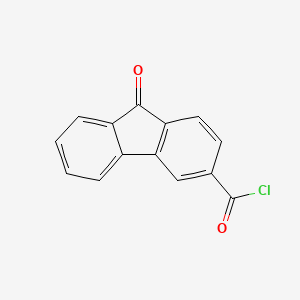
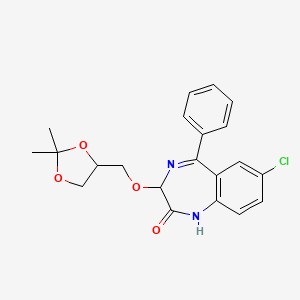
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
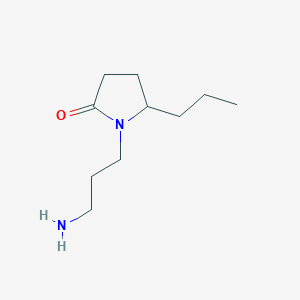
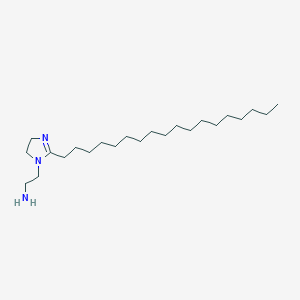
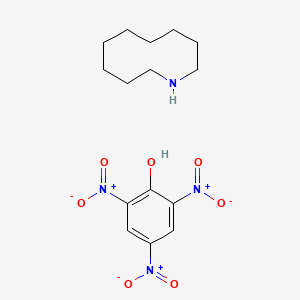
![3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B14650135.png)
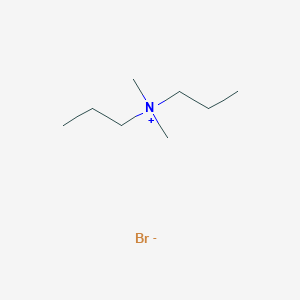
![6-[5-(2-Aminophenyl)-1,3,4-thiadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14650143.png)
